molecular formula C8H15Cl2N3 B1459231 (4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethyl)amine dihydrochloride CAS No. 1448125-97-0

(4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethyl)amine dihydrochloride

Cat. No.: B1459231
CAS No.: 1448125-97-0
M. Wt: 224.13 g/mol
InChI Key: UCDZHHNEVLWMHY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C8H15Cl2N3 . For a detailed structural analysis, it would be necessary to refer to spectroscopic data such as NMR, IR, and mass spectrometry, or to perform X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. For “(4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethyl)amine dihydrochloride”, specific data such as melting point, boiling point, and density are not provided in the available sources .

Scientific Research Applications

Antihypertensive Activity

Benzimidazole derivatives, such as those synthesized by Sharma, Kohli, and Sharma (2010), have been investigated for their antihypertensive activity. These compounds, characterized by specific functional groups and screened through physico-chemical techniques like IR, NMR, and mass spectroscopy, showed significant antihypertensive effects, underscoring the potential of benzimidazole derivatives in hypertension management (Mukesh C. Sharma, D. Kohli, & Smita Sharma, 2010).

Receptor Antagonism

Ohta et al. (1996) explored the pharmacological evaluation of benzimidazole derivatives, specifically their role as 5-hydroxytryptamine (5-HT3) receptor antagonists. This study highlights the compound's potential in addressing conditions mediated by the 5-HT3 receptor, such as gastrointestinal disorders (M. Ohta, T. Suzuki, S. Nagashima, T. Tokunaga, K. Miyata, & T. Mase, 1996).

Anticancer and Antibacterial Properties

Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes containing benzimidazole ligands, elucidating their structures through physico-chemical techniques and theoretical calculations. These complexes exhibited antibacterial activity and showed potential against various cancer cell lines, indicating their promise as anticancer agents (N. T. A. Ghani & A. Mansour, 2011).

Molecular Structure Analysis

Research by Eryigit and Kendi (1998) on the structure of N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine demonstrates the importance of structural analysis in understanding the molecular properties and interactions of benzimidazole derivatives. This analysis is crucial for designing compounds with specific biological activities (Recep Eryigit & E. Kendi, 1998).

Charge Transfer Complexes

Shehab and Mansour (2013) discussed the synthesis and characterization of charge transfer complexes involving benzimidazole derivatives. These studies not only contribute to the understanding of the electronic structures of these compounds but also highlight their potential applications in various fields, including photovoltaics and sensors (Ola R. Shehab & A. Mansour, 2013).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources. As with all chemicals, it should be handled with appropriate safety precautions to prevent harm to health or the environment .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;;/h1-5,9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDZHHNEVLWMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethyl)amine dihydrochloride
Reactant of Route 2
(4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethyl)amine dihydrochloride
Reactant of Route 3
(4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethyl)amine dihydrochloride
Reactant of Route 4
(4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethyl)amine dihydrochloride
Reactant of Route 5
(4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethyl)amine dihydrochloride
Reactant of Route 6
(4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethyl)amine dihydrochloride

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